molecular formula C18H22N4O3 B2842932 3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one CAS No. 2097911-67-4

3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one

Cat. No.: B2842932
CAS No.: 2097911-67-4
M. Wt: 342.399
InChI Key: UNHOUAZPWXTEBT-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxyphenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one is a specialized chemical scaffold designed for advanced drug discovery and medicinal chemistry research. Its structure incorporates two pharmaceutically significant motifs: an azetidinone ring and a pyrimidine hinge-binding head. The azetidinone (or 2-azetidinone) nucleus is a well-known privileged structure in medicinal chemistry, historically recognized for its antibiotic activity but now extensively investigated for its broader potential as a cholesterol absorption inhibitor and enzyme inhibitor . This core moiety is valued as a versatile synthon for constructing various biologically active compounds. The presence of the (pyrimidin-4-yl)amino group is a key feature for targeting kinase enzymes. Pyrimidine is a common hinge-binding motif in many potent and selective kinase inhibitors, as it can effectively interact with the ATP-binding site of kinase targets . Protein kinase inhibitors are a major class of therapeutic agents, with over 70 approved by the USFDA, primarily for oncology and inflammatory diseases, making this compound highly relevant for research in these areas . The 2,4-dimethoxyphenyl substituent linked via a propan-1-one chain contributes to the molecule's overall physicochemical properties and may influence its binding affinity and selectivity profile. Researchers can utilize this compound as a core building block or a starting point for the design and synthesis of novel small-molecule inhibitors, particularly for exploring the largely untapped kinome, of which only a small percentage has been effectively targeted with chemical probes . Its structure offers a valuable template for investigating new chemotypes and pharmacophores in the development of potential therapies for conditions driven by dysregulated kinase activity.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-1-[3-(pyrimidin-4-ylamino)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-3-13(16(9-15)25-2)4-6-18(23)22-10-14(11-22)21-17-7-8-19-12-20-17/h3,5,7-9,12,14H,4,6,10-11H2,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHOUAZPWXTEBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCC(=O)N2CC(C2)NC3=NC=NC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Azetidine vs. Larger N-Heterocycles

The target compound’s azetidine ring (4-membered) imposes greater conformational strain compared to pyrrolidine (5-membered) or piperidine (6-membered) analogs. This strain may reduce metabolic stability but improve target selectivity due to tighter binding pocket compatibility. For example, piperidine derivatives (e.g., P–1 in ) are common in kinase inhibitors due to their flexibility, whereas azetidine’s rigidity could favor interactions with flat enzymatic active sites .

Pyrimidine vs. Pyridine/Pyrrolidine Moieties

In contrast, pyridine () or pyrrolidine-diazenyl () substituents rely on single nitrogen atoms for binding, which may explain the lower inhibition rates observed in chalcone derivatives .

Methoxy Substitution Patterns

The 2,4-dimethoxyphenyl group is shared between the target compound and the chalcone in . The 38.16% inhibition activity of the chalcone analog () underscores the importance of this substituent in antimalarial contexts .

Physicochemical and Pharmacokinetic Considerations

Table 2: Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors/Acceptors Key Functional Groups
Target Compound ~375.4 ~2.8 3 Donors, 6 Acceptors Methoxy, pyrimidine, ketone
(E)-1-(4-Aminophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one 297.3 ~3.1 1 Donor, 5 Acceptors Amino, methoxy, ketone
1-[(3S)-3-({6-[6-Methoxy-5-(trifluoromethyl)pyridin-3-yl]-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-yl}amino)pyrrolidin-1-yl]propan-1-one ~520.5 ~3.5 3 Donors, 9 Acceptors Trifluoromethyl, pyrimidine
  • The trifluoromethylpyridyl derivative () exhibits higher molecular weight and LogP, suggesting prolonged half-life but possible hepatotoxicity risks .

Q & A

(Basic) What synthetic strategies are recommended to optimize the yield and purity of this compound?

Methodological Answer:
The synthesis of this compound involves multi-step reactions requiring precise control of catalysts, solvents, and temperatures. Key steps include:

  • Azetidine ring functionalization : Use sodium hydride as a base in dimethylformamide (DMF) to facilitate nucleophilic substitution at the azetidine nitrogen .
  • Coupling reactions : Employ Buchwald-Hartwig amination or palladium-catalyzed cross-coupling to attach the pyrimidinylamino group .
  • Purification : Utilize column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
    Critical Parameters : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts .

(Basic) Which analytical techniques are most reliable for structural confirmation?

Methodological Answer:
Orthogonal analytical methods are essential:

  • NMR Spectroscopy : Acquire 1H and 13C NMR spectra in deuterated solvents (e.g., CDCl3 or DMSO-d6) and compare chemical shifts with analogous compounds (e.g., 1-(3-Chloropyridin-4-yl)-2,2-dimethylpropan-1-one for aromatic proton patterns) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to confirm the molecular ion peak (e.g., [M+H]+) and rule out impurities .
  • X-ray Crystallography : For unambiguous confirmation, grow single crystals via slow evaporation and refine structures using SHELXL .

(Advanced) How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinases or GPCRs, leveraging the pyrimidine moiety’s potential for hydrogen bonding .
  • MD Simulations : Perform 100-ns simulations in GROMACS to assess binding stability, focusing on the azetidine ring’s conformational flexibility .
  • Validation : Cross-validate predictions with SPR (surface plasmon resonance) assays to measure binding kinetics (e.g., KD values) .

(Advanced) How can contradictory bioactivity data across assays be resolved?

Methodological Answer:
Contradictions often arise from assay-specific conditions:

  • Standardize Assay Protocols : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and buffer compositions (e.g., pH, ionic strength) .
  • Orthogonal Assays : Validate IC50 values using both fluorescence-based (e.g., FLIPR) and radiometric (e.g., Scintillation Proximity Assay) methods .
  • Metabolic Stability Testing : Incubate the compound with liver microsomes to identify degradation products that may interfere with activity .

(Basic) What reaction conditions minimize degradation during synthesis?

Methodological Answer:

  • Temperature Control : Maintain reactions at 0–5°C during sensitive steps (e.g., Grignard additions) to prevent thermal decomposition .
  • Anhydrous Conditions : Use molecular sieves or dry solvents (e.g., THF over Na/benzophenone) to avoid hydrolysis of intermediates .
  • Inert Atmosphere : Conduct reactions under argon/nitrogen to suppress oxidation of methoxyphenyl groups .

(Advanced) How can the compound’s pharmacokinetic (PK) properties be improved for in vivo studies?

Methodological Answer:

  • Prodrug Design : Introduce ester or phosphate groups to the azetidine nitrogen to enhance solubility .
  • Lipophilicity Optimization : Replace the 2,4-dimethoxyphenyl group with polar substituents (e.g., morpholine) to improve logP values .
  • Metabolic Profiling : Use LC-MS/MS to identify major metabolites and modify labile sites (e.g., demethylation of methoxy groups) .

(Basic) What crystallographic methods resolve structural ambiguities in polymorphic forms?

Methodological Answer:

  • Powder XRD : Compare experimental diffractograms with simulated patterns from single-crystal data to identify polymorphs .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O bonds) using CrystalExplorer to explain packing differences .
  • Twinned Data Refinement : Apply SHELXL’s TWIN/BASF commands to model overlapping reflections in twinned crystals .

(Advanced) What strategies validate the compound’s selectivity for a target enzyme?

Methodological Answer:

  • Kinase Profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseScan) to identify off-target inhibition .
  • Covalent Binding Studies : Use MALDI-TOF MS to detect irreversible adducts formed with catalytic cysteine residues .
  • CRISPR Knockout Models : Compare activity in wild-type vs. target-knockout cells to confirm specificity .

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